Benzenesulfonamide, N,N'-(4,5-diamino-1,2-phenylene)bis[4-methyl-
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Overview
Description
Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl- is a complex organic compound with the molecular formula C20H22N4O4S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of sulfonamide groups attached to a phenylene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl- typically involves the reaction of 4,5-diamino-1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide groups under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenylene ring .
Scientific Research Applications
Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the pH balance in cancer cells, leading to their apoptosis .
Comparison with Similar Compounds
Similar Compounds
N,N’- (4,5-dinitro-1,2-phenylene)bis (4-methylbenzenesulfonamide): This compound has nitro groups instead of amino groups, which affects its reactivity and applications.
N,N’- (4,5-dicyano-1,2-phenylene)bis (4-methylbenzenesulfonamide):
Uniqueness
Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl- is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[4,5-diamino-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,21-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJQKHQYUNZLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)N)N)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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